molecular formula C22H18N2O3S2 B2711166 3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 868676-47-5

3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B2711166
CAS No.: 868676-47-5
M. Wt: 422.52
InChI Key: ZCKQRYCCDCUPFX-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a sulfonyl group

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with benzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with phenylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide is unique due to its combination of a benzo[d]thiazole moiety and a sulfonyl group, which imparts distinct chemical and biological properties. Its ability to act as both a fluorescent probe and an anticancer agent makes it a versatile compound in scientific research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c25-21(14-15-29(26,27)16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)28-22/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKQRYCCDCUPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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